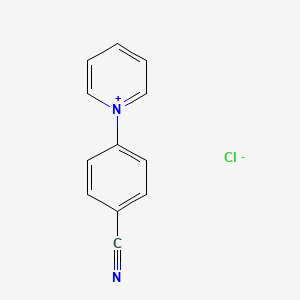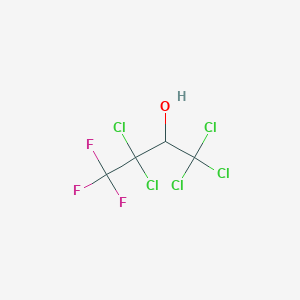
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is an organohalogen compound characterized by the presence of both chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol typically involves the halogenation of butanol derivatives. The process includes the introduction of chlorine and fluorine atoms under controlled conditions. Common reagents used in the synthesis include chlorine gas, fluorine gas, and appropriate catalysts to facilitate the halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where butanol derivatives are treated with chlorine and fluorine gases in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organohalogen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
類似化合物との比較
- 1,1,1,3,3-Pentachloropropane
- 1,1,2,3,3-Pentachloropropane
- 1,1,1,3,3-Pentachlorobutane
Comparison: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. The combination of these halogens can enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
104695-85-4 |
|---|---|
分子式 |
C4H2Cl5F3O |
分子量 |
300.3 g/mol |
IUPAC名 |
1,1,1,3,3-pentachloro-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H2Cl5F3O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H |
InChIキー |
RZCVKUJCDDRGRS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


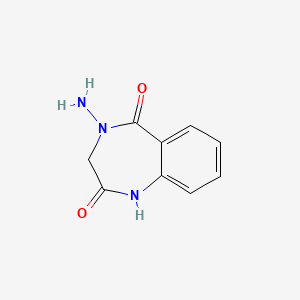
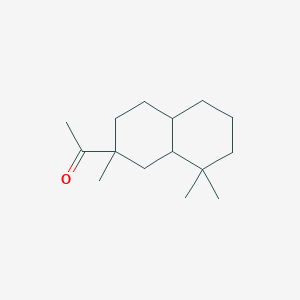
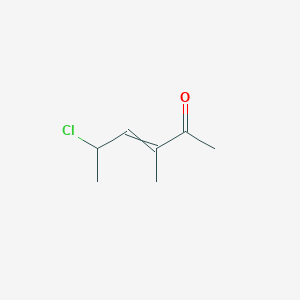
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
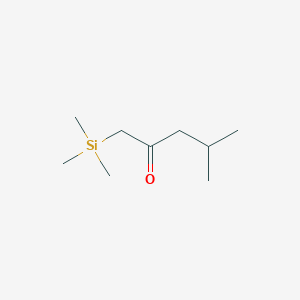

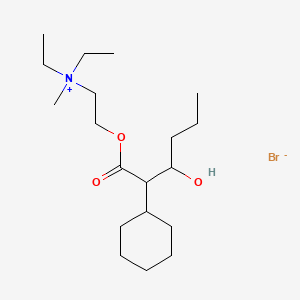
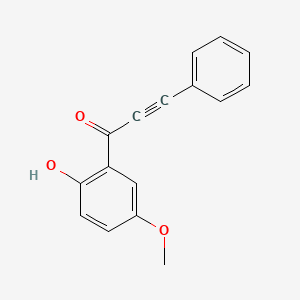
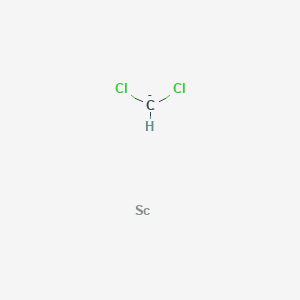
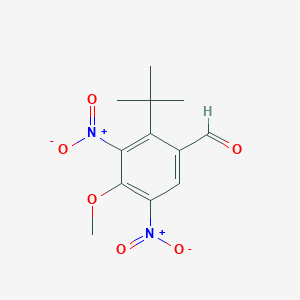
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

